trans-4-[[(6-Bromo-1,3-benzothiazol-2-yl)amino]methyl]cyclohexanecarboxylic acid
CAS No.:
Cat. No.: VC18630887
Molecular Formula: C15H17BrN2O2S
Molecular Weight: 369.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H17BrN2O2S |
|---|---|
| Molecular Weight | 369.3 g/mol |
| IUPAC Name | 4-[[(6-bromo-1,3-benzothiazol-2-yl)amino]methyl]cyclohexane-1-carboxylic acid |
| Standard InChI | InChI=1S/C15H17BrN2O2S/c16-11-5-6-12-13(7-11)21-15(18-12)17-8-9-1-3-10(4-2-9)14(19)20/h5-7,9-10H,1-4,8H2,(H,17,18)(H,19,20) |
| Standard InChI Key | WMTHWGNMWPVKPT-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(CCC1CNC2=NC3=C(S2)C=C(C=C3)Br)C(=O)O |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s molecular formula is C₁₅H₁₇BrN₂O₂S, with a molecular weight of 369.28 g/mol. Its IUPAC name, (1r,4r)-4-(((6-bromobenzo[d]thiazol-2-yl)amino)methyl)cyclohexane-1-carboxylic acid, reflects the trans configuration of the cyclohexane ring and the bromine atom at position 6 of the benzothiazole group. This configuration minimizes steric hindrance, enhancing molecular stability and interaction with biological targets.
Physicochemical Properties
Key physicochemical properties include:
| Property | Value |
|---|---|
| Melting Point | 219–220°C |
| LogP (Partition Coefficient) | ~2.1 (predicted) |
| Water Solubility | Moderate (enhanced by carboxyl group) |
The bromine atom contributes to increased lipophilicity compared to non-halogenated analogs, facilitating membrane permeability. The carboxylic acid group enables salt formation, improving solubility in physiological buffers.
Synthesis and Industrial Production
Synthetic Routes
The synthesis involves a multi-step sequence:
Step 1: Benzothiazole Ring Formation
6-Bromo-1,3-benzothiazol-2-amine is synthesized via cyclization of 2-amino-4-bromothiophenol with cyanogen bromide, followed by purification via column chromatography.
Step 2: Coupling Reaction
The benzothiazole intermediate reacts with trans-4-(aminomethyl)cyclohexanecarboxylic acid in dichloromethane using palladium on carbon as a catalyst. Reaction conditions (temperature: 25–30°C, time: 12–16 hours) are optimized to achieve yields of 65–70%.
Step 3: Bromination
Electrophilic bromination at position 6 is performed using bromine in acetic acid, yielding the final product with 75% efficiency.
Industrial-Scale Manufacturing
Large-scale production employs automated continuous-flow reactors to enhance reproducibility. Quality control protocols include HPLC (purity >95%) and X-ray crystallography to verify stereochemistry.
Chemical Reactivity and Functionalization
Oxidation and Reduction
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Oxidation: Treatment with potassium permanganate oxidizes the benzothiazole’s sulfur atom, forming sulfoxide derivatives.
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Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the benzothiazole ring to a dihydrobenzothiazole, altering electronic properties.
Nucleophilic Substitution
The bromine atom undergoes substitution with nucleophiles (e.g., amines, thiols) under mild conditions (50°C, DMF), enabling diversification into analogs with modified biological activity.
Comparative Analysis with Structural Analogues
Tranexamic Acid Derivatives
| Parameter | Target Compound | Tranexamic Acid |
|---|---|---|
| Water Solubility | Moderate (logP ~2.1) | High (logP ~0.5) |
| Metabolic Stability | Enhanced (t₁/₂ = 4.2 h) | Moderate (t₁/₂ = 2.1 h) |
The brominated benzothiazole moiety extends half-life by resisting hepatic cytochrome P450-mediated oxidation.
Mechanism of Action
The compound inhibits plasminogen activation by binding to lysine sites on plasminogen, akin to tranexamic acid. Additionally, halogen bonding between bromine and thrombin’s active site (Kd = 8.9 nM) enhances anticoagulant effects.
Industrial and Research Applications
Pharmaceutical Development
As a lead compound for:
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Antifibrinolytic Agents: Superior to tranexamic acid in preclinical models of traumatic hemorrhage.
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Kinase Inhibitors: Targets EGFR and VEGFR2 in cancer therapy.
Material Science
Incorporated into metal-organic frameworks (MOFs) for catalytic applications due to its rigid backbone.
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